molecular formula C19H22FN3O B5809403 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

Cat. No. B5809403
M. Wt: 327.4 g/mol
InChI Key: IFDNVLKWZOADOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is commonly referred to as FMPA and belongs to the class of piperazine derivatives. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of FMPA is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FMPA has been shown to increase the levels of serotonin and dopamine in the brain. It also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and mood. FMPA has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

FMPA has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. FMPA also has a low potential for toxicity and adverse effects, making it a safe compound for use in animal studies.
However, FMPA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for the study of FMPA. One potential direction is the development of new therapeutics based on the compound's anxiolytic and antidepressant effects. Another direction is the study of FMPA's potential use in the treatment of neuropathic pain and schizophrenia. Further research is also needed to fully understand the compound's mechanism of action and its effects on various physiological systems.

Synthesis Methods

The synthesis of FMPA involves the reaction of 2-fluorophenylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography. The yield of FMPA can be improved by optimizing the reaction conditions.

Scientific Research Applications

FMPA has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anxiolytic and antidepressant effects in animal models. FMPA has also been studied for its potential use in the treatment of neuropathic pain and schizophrenia.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15-5-4-6-16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-8-3-2-7-17(18)20/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDNVLKWZOADOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

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